2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a unique structure combining imidazoquinazoline and thiophene moieties
Preparation Methods
The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and thiophene groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other proteins involved in disease processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide stands out due to its unique combination of structural features. Similar compounds include:
2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Shares the chlorophenyl and methylsulfanyl groups but has a different core structure.
3-benzyl-5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one: Similar imidazoquinazoline core but with different substituents
Biological Activity
The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a member of the imidazoquinazoline family, which has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN3O2S with a molecular weight of 463.96 g/mol. The structure features a quinazoline core fused with an imidazole ring, along with a chlorophenyl and thiophenyl substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H22ClN3O2S |
Molecular Weight | 463.96 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazoquinazoline Core : Cyclization of an appropriate precursor (e.g., 2-amino benzamide) with a suitable aldehyde.
- Introduction of Substituents : Nucleophilic substitution reactions to introduce the chlorophenyl and methylsulfanyl groups.
- Final Modification : Attachment of the thiophenyl group through acetamide formation.
Anticancer Properties
Research indicates that imidazoquinazoline derivatives exhibit significant anticancer activity. The compound has been studied for its potential to inhibit specific protein kinases involved in cancer cell proliferation. Preliminary studies suggest that it may interfere with cell signaling pathways critical for tumor growth and survival .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It demonstrates inhibitory effects against various bacterial strains, suggesting potential use as an antibacterial agent . The presence of the chlorophenyl group enhances its lipophilicity, facilitating better membrane penetration.
Anti-inflammatory Effects
Imidazoquinazoline derivatives are known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like COX-1 and COX-2 . This activity positions it as a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Activity : A derivative showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : A related compound demonstrated effectiveness against Gram-positive bacteria with MIC values as low as 25 µg/mL.
- Anti-inflammatory Assessment : Compounds within this class have been shown to reduce paw edema in animal models by over 60%, indicating strong anti-inflammatory potential.
Properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c25-18-9-3-1-6-15(18)14-33-24-28-19-10-4-2-8-17(19)22-27-20(23(31)29(22)24)12-21(30)26-13-16-7-5-11-32-16/h1-11,20H,12-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSVVMFZZEKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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